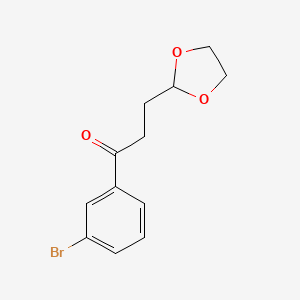
Gallium, dimethyl-1H-pyrazol-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium, Dimethyl-1H-pyrazol-1-yl-, ist eine Verbindung, die zur Klasse der Pyrazol-basierten Liganden gehört. Pyrazole sind fünfgliedrige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese Verbindung ist aufgrund ihrer einzigartigen Koordinationseigenschaften mit Metallionen von Interesse und daher in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Gallium, Dimethyl-1H-pyrazol-1-yl-, erfolgt typischerweise durch Kondensation von Dimethyl-1H-pyrazol-1-yl-methanol mit Galliumsalzen. Die Reaktion wird in der Regel unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern, und bei kontrollierten Temperaturen, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren umfassen. Der Prozess beinhaltet die sorgfältige Kontrolle von Reaktionsparametern wie Temperatur, Druck und der Konzentration der Reaktanten, um die Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen
Gallium, Dimethyl-1H-pyrazol-1-yl-, unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen von Gallium zu bilden.
Reduktion: Sie kann auch reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: Der Pyrazolring kann Substitutionsreaktionen eingehen, bei denen verschiedene Substituenten die Wasserstoffatome am Ring ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Substitutionsreaktionen erfordern häufig Katalysatoren und spezifische Lösungsmittel, um effizient abzulaufen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu höheren Oxidationsstufen von Gallium führen, während Substitutionsreaktionen verschiedene substituierte Pyrazolderivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
Gallium, Dimethyl-1H-pyrazol-1-yl-, hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Mechanismus, über den Gallium, Dimethyl-1H-pyrazol-1-yl-, seine Wirkungen entfaltet, beinhaltet seine Fähigkeit, Metallionen zu koordinieren. Diese Koordination kann die Reaktivität und Stabilität der Metallionen beeinflussen, was die Verbindung in der Katalyse und anderen Anwendungen nützlich macht. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen die aktiven Zentren von Metalloenzymen und andere metallabhängige biologische Prozesse .
Wirkmechanismus
The mechanism by which gallium, dimethyl-1H-pyrazol-1-yl- exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved include the active sites of metalloenzymes and other metal-dependent biological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrazol-basierte Liganden wie:
- 3,5-Dimethyl-1H-pyrazol-1-yl-methanol
- 3,4-Dimethyl-1H-pyrazol-1-yl-phosphat
- 2-(3,4-Dimethyl-1H-pyrazol-1-yl)bernsteinsäure .
Einzigartigkeit
Was Gallium, Dimethyl-1H-pyrazol-1-yl-, von diesen ähnlichen Verbindungen unterscheidet, ist seine spezifische Koordination mit Galliumionen, die einzigartige katalytische und chemische Eigenschaften verleiht. Dies macht sie besonders wertvoll in Anwendungen, bei denen eine präzise Kontrolle über die Reaktivität von Metallionen erforderlich ist .
Eigenschaften
CAS-Nummer |
79422-25-6 |
|---|---|
Molekularformel |
C5H9GaN2 |
Molekulargewicht |
166.86 g/mol |
IUPAC-Name |
dimethyl(pyrazol-1-yl)gallane |
InChI |
InChI=1S/C3H3N2.2CH3.Ga/c1-2-4-5-3-1;;;/h1-3H;2*1H3;/q-1;;;+1 |
InChI-Schlüssel |
OCMNILXULTZLFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ga](C)N1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


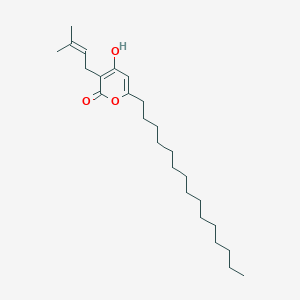
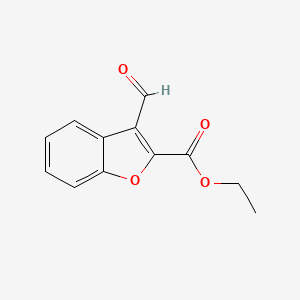
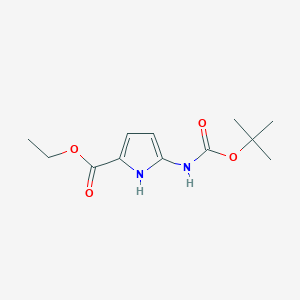
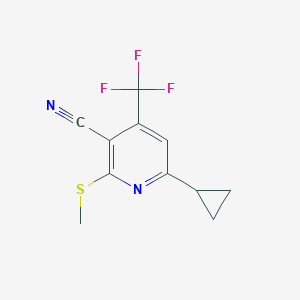

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)

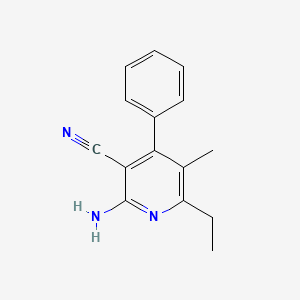
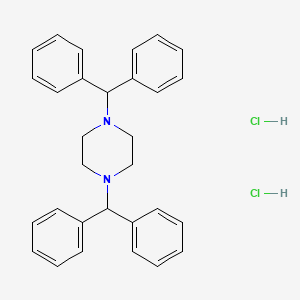
![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)
![2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11769606.png)
